2-Cycloheptylazetidine
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Overview
Description
2-Cycloheptylazetidine is a heterocyclic organic compound characterized by a four-membered azetidine ring with a cycloheptyl group attached to one of the nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cycloheptylazetidine typically involves the cyclization of appropriate precursors. . This reaction is carried out under photochemical conditions, where the imine and alkene react to form the azetidine ring. The reaction conditions often include the use of ultraviolet light and specific catalysts to facilitate the cycloaddition process .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Cycloheptylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of substituted azetidines
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include oxidized azetidines, reduced azetidines, and various substituted azetidines, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Cycloheptylazetidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cycloheptylazetidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways . The exact molecular targets and pathways involved depend on the specific application and the structure of the this compound derivative used .
Comparison with Similar Compounds
2-Cycloheptylazetidine can be compared with other similar compounds, such as:
Azetidine: The parent compound with a simpler structure.
2-Cyclohexylazetidine: A similar compound with a cyclohexyl group instead of a cycloheptyl group.
2-Phenylazetidine: A compound with a phenyl group attached to the azetidine ring.
Uniqueness: this compound is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties compared to other azetidine derivatives.
Properties
Molecular Formula |
C10H19N |
---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
2-cycloheptylazetidine |
InChI |
InChI=1S/C10H19N/c1-2-4-6-9(5-3-1)10-7-8-11-10/h9-11H,1-8H2 |
InChI Key |
LOXCVXPUUCWXAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)C2CCN2 |
Origin of Product |
United States |
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